molecular formula C19H24N4O4S2 B2502418 N1-(pyridin-3-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898425-70-2

N1-(pyridin-3-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2502418
CAS No.: 898425-70-2
M. Wt: 436.55
InChI Key: FWIMLZHTXZXJGA-UHFFFAOYSA-N
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Description

N1-(pyridin-3-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H24N4O4S2 and its molecular weight is 436.55. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

N1-(pyridin-3-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide, and structurally related compounds, have been a subject of interest in the field of organic chemistry for their chemical synthesis and structural characterization. This compound falls within a broader class of molecules that researchers have synthesized and analyzed to understand their chemical properties and potential applications.

For instance, molecules like N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) have been identified as promoters in copper-catalyzed N-arylation of oxazolidinones and primary and secondary amides. This process is significant as it occurs at room temperature and shows excellent chemoselectivity and functional group tolerance, leading to diverse N-arylation products (Bhunia et al., 2022). Similarly, compounds like N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) have been used effectively as ligands in copper-catalyzed coupling reactions, demonstrating the versatility of such molecules in synthetic chemistry (Chen et al., 2023).

Moreover, structural and theoretical analysis of molecules like N,N'-bis(pyridin-3-ylmethyl)oxalamide has revealed insights into their conformational polymorphism, hydrogen bonding patterns, and intermolecular interactions, which are essential for understanding their behavior in different chemical environments and potential applications in material science or drug design (Jotani et al., 2016).

Applications in Medicinal Chemistry

While specific applications of this compound in medicinal chemistry are not directly detailed in the available literature, related compounds have shown significant biological activity. For example, molecules containing the oxadiazole moiety, similar in complexity to the compound , have been synthesized and screened for their anti-bacterial properties, showing moderate to significant activity (Khalid et al., 2016). This suggests potential avenues for the application of similarly complex compounds in therapeutic settings.

Properties

IUPAC Name

N'-(pyridin-3-ylmethyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S2/c24-18(19(25)22-14-15-5-3-9-20-13-15)21-10-8-16-6-1-2-11-23(16)29(26,27)17-7-4-12-28-17/h3-5,7,9,12-13,16H,1-2,6,8,10-11,14H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIMLZHTXZXJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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